3-(Trifluoromethyl)benzylzinc chloride
Overview
Description
3-(Trifluoromethyl)benzylzinc chloride is an organozinc reagent commonly used in organic synthesis. It is typically provided as a 0.5 M solution in tetrahydrofuran (THF). The compound has the molecular formula C8H6ClF3Zn and a molecular weight of 259.97 g/mol . It is known for its reactivity and utility in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-(Trifluoromethyl)benzylzinc chloride involves the reaction of 3-(trifluoromethyl)benzyl chloride with zinc in the presence of a suitable solvent like THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)benzylzinc chloride undergoes various types of reactions, including:
Nucleophilic substitution: It can react with electrophiles to form new carbon-carbon bonds.
Oxidation and reduction: It can participate in redox reactions, although these are less common.
Coupling reactions: It is often used in cross-coupling reactions with palladium or nickel catalysts.
Common Reagents and Conditions
Common reagents used with this compound include palladium or nickel catalysts for coupling reactions, and various electrophiles for nucleophilic substitution . The reactions are typically carried out under inert conditions to prevent unwanted side reactions.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in cross-coupling reactions, the product is typically a new carbon-carbon bond between the benzyl group and the electrophile .
Scientific Research Applications
3-(Trifluoromethyl)benzylzinc chloride is used in a variety of scientific research applications, including:
Organic synthesis: It is a valuable reagent for forming carbon-carbon bonds in complex organic molecules.
Medicinal chemistry: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material science: It is used in the preparation of functional materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)benzylzinc chloride involves its role as a nucleophile in chemical reactions. The zinc atom coordinates with the chloride, stabilizing the benzyl group and making it more reactive towards electrophiles. This allows for efficient formation of new carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
- 5-Ethoxycarbonyl-2-furylzinc chloride solution
- 2,3,4,5,6-Pentafluorobenzylzinc chloride solution
- 2-Chloro-6-fluorobenzylzinc chloride solution
Uniqueness
3-(Trifluoromethyl)benzylzinc chloride is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties to the compound. This makes it particularly useful in reactions where electron-withdrawing groups are beneficial .
Properties
IUPAC Name |
chlorozinc(1+);1-methanidyl-3-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3.ClH.Zn/c1-6-3-2-4-7(5-6)8(9,10)11;;/h2-5H,1H2;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEALDMCKGWKINH-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC(=CC=C1)C(F)(F)F.Cl[Zn+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3Zn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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